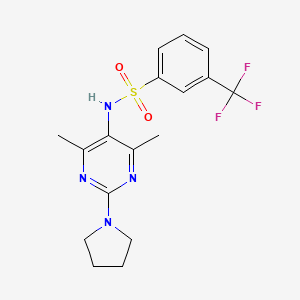
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19F3N4O2S and its molecular weight is 400.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its structural characteristics, biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a pyrimidine core substituted with a pyrrolidine moiety and a trifluoromethyl group attached to a benzenesulfonamide structure. The presence of these functional groups contributes to its unique pharmacological properties. The molecular formula is C15H18F3N3O2S, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential in different therapeutic areas:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance, related pyrimidine derivatives have shown IC50 values in the nanomolar range against specific cancer targets .
- Inhibition of Protein Kinases : Studies have demonstrated that this compound may act as an inhibitor of certain protein kinases involved in cellular signaling pathways. For example, compounds structurally related to this sulfonamide have been reported to inhibit p38 MAPK with IC50 values as low as 53 nM .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting cytokine production in various cell models. This suggests potential applications in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Pyrimidine Intermediate : The reaction of 2-chloropyrimidine with pyrrolidine under basic conditions.
- Coupling Reaction : The intermediate is then reacted with trifluoromethyl benzenesulfonyl chloride to yield the final product.
- Purification : Techniques such as chromatography are employed to achieve high purity levels.
Table 1: Summary of Biological Activities and IC50 Values
| Activity Type | Related Compound | IC50 Value (nM) | Reference |
|---|---|---|---|
| Antitumor | Pyrimidine derivative | 50 | |
| Protein Kinase Inhibition | p38 MAPK inhibitor | 53 | |
| Anti-inflammatory | Cytokine production inhibition | 820 |
Notable Research Findings
- A study highlighted the compound's ability to penetrate the blood-brain barrier effectively, making it a candidate for neurological disorders .
- In vivo studies demonstrated significant antitumor effects in murine models when administered orally, suggesting favorable pharmacokinetics and low toxicity profiles .
属性
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2S/c1-11-15(12(2)22-16(21-11)24-8-3-4-9-24)23-27(25,26)14-7-5-6-13(10-14)17(18,19)20/h5-7,10,23H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXANHSYKKDIUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














